3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine -

3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4484741
CAS Number:
Molecular Formula: C24H21F2N3O
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Compound Description: This compound is a derivative of the pyrazolo[3,4-b]pyridine scaffold. The crystal structure of this compound was analyzed to understand its conformation and packing features. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with the target compound, 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. The variations lie in the substituents at the 1, 3, 4, 5, and 6 positions. []

BAY 41-2272 [5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine]

Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. This compound has demonstrated vasodilatory effects in ovine pulmonary artery, primarily through the stimulation of the sodium pump and sGC activation. []

Relevance: While BAY 41-2272 does not share the exact core structure, it contains the pyrazolo[3,4-b]pyridine moiety found in 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. The presence of the cyclopropyl substituent at a similar position further highlights the structural similarities between these two compounds. []

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester

Compound Description: This compound is a crucial intermediate in synthesizing apixaban, an anticoagulant drug. []

Relevance: While structurally different, this compound's use as an intermediate for apixaban synthesis highlights the pharmaceutical relevance of the pyrazolopyridine scaffold. This emphasizes the potential of compounds like 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine as valuable building blocks for medicinal chemistry. []

6,7-Dihydro-4-(4-methoxyphenyl)-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: This pyrazolo[3,4-b]pyridine derivative has been studied for its conformational properties using X-ray crystallography. The analysis revealed specific dihedral angles between the aromatic rings and the pyrazolo[3,4-b]pyridine moiety. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine and also possesses a 4-methoxyphenyl substituent at the same position. These structural similarities provide insights into potential structure-activity relationships within this class of compounds. []

6-(1H-Indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile and 6-(1H-Indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Compound Description: These pyrazolo[3,4-b]pyridine derivatives are noteworthy for their supramolecular aggregation patterns, specifically their ability to form solvates with dimethylformamide. These compounds demonstrate distinct hydrogen bonding interactions, impacting their solid-state structures. []

Relevance: These compounds, especially 6-(1H-Indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, share the core pyrazolo[3,4-b]pyridine structure and the 4-methoxyphenyl substitution with the target compound 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. The differences in their overall structures allow for the exploration of structure-property relationships within this class of compounds. []

1,2-Bis(4-aryl-3,5-dicyano-6-mercapto-2-oxo-1,2-dihydropyridin-l-yl)ethane derivatives

Compound Description: These compounds are intermediates in the synthesis of various heterocyclic systems, including pyrazolo[3,4-b]pyridines, thieno[2,3-b]pyridines, and 1,3,4-thiadiazoles. Their versatility highlights the potential for structural modifications within this class of compounds. []

Relevance: These derivatives exemplify the diverse synthetic routes available for accessing pyrazolo[3,4-b]pyridines, similar to the core structure found in 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. This highlights the versatility of this scaffold and its potential for generating structurally diverse compounds. []

6-Chloro-3-methyl-1,4-diphenylpyrazolo[3,4-b]pyridine-5-carbaldehyde

Compound Description: This compound is part of a series of six structurally similar pyrazolo[3,4-b]pyridine derivatives investigated for their hydrogen-bonded assemblies in the solid state. []

Relevance: This compound, along with the other five derivatives discussed in the study, shares the core pyrazolo[3,4-b]pyridine structure with 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. The variations in the substituents and their impact on crystal packing provide insights into the structural features influencing intermolecular interactions. []

5-Acetyl-3-amino-4-(p-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine

Compound Description: This compound is a key intermediate in the synthesis of various pyrazolo[3,4-b]pyridine derivatives and tricyclic systems with potential biological activities. []

Relevance: The compound shares the core pyrazolo[3,4-b]pyridine structure with 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine and also possesses a 4-methoxyphenyl substituent at the same position. The diverse reactions this compound can undergo exemplify the versatility of the pyrazolo[3,4-b]pyridine scaffold for developing new bioactive molecules. []

Compound Description: These three 3-aryl-5-cyanopyrazolo[3,4-b]pyridine derivatives were synthesized and studied for their tautomeric preferences in solution and solid-state using NMR and X-ray crystallography. []

Relevance: These compounds, particularly the 5-cyano-4-(4-methoxyphenyl)-3,6-diphenyl-4,7-dihydro-2H-pyrazolo[3,4-b]pyridine, share the core pyrazolo[3,4-b]pyridine structure and the 4-methoxyphenyl substitution with 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. The study of their tautomeric behavior provides insights into the potential structural variations of the target compound in different environments. []

Apixaban (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide)

Compound Description: Apixaban is an anticoagulant drug that exhibits its effects by inhibiting factor Xa. It is known to be a substrate for efflux transporters P-gp and BCRP. []

Relevance: Although apixaban has a slightly different core structure compared to 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine, the presence of the 1-(4-methoxyphenyl) substitution on the pyrazolopyridine scaffold highlights the pharmacological significance of this structural motif. Understanding the interaction of apixaban with efflux transporters can provide valuable insights into potential pharmacokinetic properties of structurally related compounds like the target compound. []

N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide derivatives

Compound Description: This series of novel sulfonamide drugs incorporates a pyrazolo[3,4-b]pyridine moiety and has been synthesized and evaluated for its antimicrobial activity. []

Relevance: These derivatives highlight the potential of pyrazolo[3,4-b]pyridine derivatives, like 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine, as pharmacologically active scaffolds. Their antimicrobial activity suggests that this class of compounds might possess a diverse range of biological activities. []

Nicotinonitrile derivatives bearing imino moieties

Compound Description: This series of compounds, containing a pyrazolopyridine system, were synthesized and evaluated for their antiproliferative activity and potential as tyrosine kinase inhibitors. []

Relevance: These derivatives, although structurally different in the core, highlight the broader biological relevance of fused heterocyclic systems containing pyrazolopyridine, similar to 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. Their antiproliferative and tyrosine kinase inhibitory activities suggest potential therapeutic applications for this class of compounds. []

4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine

Compound Description: This compound serves as a crucial building block for synthesizing a wide array of pyrazolopyridine derivatives, including imidazolopyrazoles, imidazolopyrimidines, and pyrazolo[3,4-a]pyrimidines, with promising antioxidant activities. []

Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. Its use as a synthetic intermediate showcases the diverse chemical space accessible through modifications of the pyrazolopyridine scaffold. []

Pyrazole and triazole compounds

Compound Description: These compounds are identified as potential inhibitors of kinesin spindle protein (KSP), a target for cancer therapy. []

Relevance: Although structurally distinct from 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine, their identification as KSP inhibitors underscores the broader therapeutic potential of heterocyclic compounds containing pyrazole or triazole moieties. This highlights the importance of exploring similar heterocyclic systems for novel drug discovery. []

1H-Pyrazolo-[3,4-b]pyridine and pyrazolo[3,4-b][1,8]naphthyridines

Compound Description: These compounds were synthesized and their photophysical properties were studied. []

Relevance: These compounds share the core pyrazolo[3,4-b]pyridine structure with 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine. This highlights the potential of this scaffold for various applications, including those related to their photophysical properties. []

1,2-bis-sulfonamide derivatives

Compound Description: These compounds are designed as modulators of chemokine receptors, which are involved in inflammatory and immune responses. []

Relevance: While not directly containing the pyrazolo[3,4-b]pyridine moiety, the exploration of 1,2-bis-sulfonamide derivatives as chemokine receptor modulators highlights the broader significance of targeting these receptors for therapeutic intervention. This suggests a potential area of investigation for compounds like 3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine, given the known biological activity of similar heterocyclic compounds. []

Properties

Product Name

3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-1-(4-methoxyphenyl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C24H21F2N3O

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C24H21F2N3O/c1-14-3-5-15(6-4-14)20-13-19(23(25)26)21-22(16-7-8-16)28-29(24(21)27-20)17-9-11-18(30-2)12-10-17/h3-6,9-13,16,23H,7-8H2,1-2H3

InChI Key

OCRXHDJOHIAANJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)OC)C5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.